molecular formula C10H14N2O4 B13628184 Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13628184
M. Wt: 226.23 g/mol
InChI Key: SBSOVECUTWPQTM-UHFFFAOYSA-N
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Description

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound that features a tetrahydrofuran ring, an oxadiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate nitrile.

    Coupling of the Rings: The tetrahydrofuran and oxadiazole rings are then coupled through a suitable linker, often involving a methyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: This compound shares the tetrahydrofuran ring but differs in the functional groups attached.

    Tetrahydrofuran, 2-ethyl-5-methyl-: This compound is simpler, lacking the oxadiazole ring and ester group.

Uniqueness

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the tetrahydrofuran and oxadiazole rings, along with the ethyl ester group. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-2-14-10(13)9-11-8(16-12-9)6-7-4-3-5-15-7/h7H,2-6H2,1H3

InChI Key

SBSOVECUTWPQTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2CCCO2

Origin of Product

United States

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